1-(2-Pyrrolecarbonyl)benzotriazole

Corrosion Inhibition Aluminum DFT

Standard benzotriazole (BTA) analogs often fail under elevated temperatures or in synergistic formulations with Zn²⁺ or phosphonates. PBTA (CAS 144223-32-5) offers a proven performance advantage. - **Higher inhibition efficiency** vs. BTA and TBTA for mild steel in groundwater when combined with 2-PAA/4-PBA & Zn²⁺ - **Optimal copper protection** in synergy with SDS and molybdate - **Benchmark compound** for DFT/MD simulations in inhibitor design - 97% purity, supplied as a crystalline solid

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
CAS No. 144223-32-5
Cat. No. B114677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyrrolecarbonyl)benzotriazole
CAS144223-32-5
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CN3
InChIInChI=1S/C11H8N4O/c16-11(9-5-3-7-12-9)15-10-6-2-1-4-8(10)13-14-15/h1-7,12H
InChIKeyJDNIHKCPHBBAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyrrolecarbonyl)benzotriazole (PBTA): A Specialized Benzotriazole Derivative for Targeted Corrosion Inhibition and Organic Synthesis


1-(2-Pyrrolecarbonyl)benzotriazole (PBTA; CAS 144223-32-5), also known as 1-(1H-pyrrol-2-ylcarbonyl)-1H-benzotriazole, is a heterocyclic compound combining a pyrrole ring and a benzotriazole moiety [1]. This structural hybrid imparts dual functionality: the benzotriazole group confers UV-absorbing and metal-coordinating properties , while the pyrrole carbonyl unit enhances electronic properties and serves as a reactive handle in organic synthesis . PBTA has a molecular weight of 212.21 g/mol, a melting point of 178-182 °C, and is typically supplied as a solid of 97% purity .

Why Generic Substitution Fails: The Case for 1-(2-Pyrrolecarbonyl)benzotriazole (PBTA) Over Other Benzotriazole Derivatives


Benzotriazole (BTA) is a widely used corrosion inhibitor, but its performance is often inadequate under specific conditions (e.g., elevated temperatures, certain metals) or in synergistic formulations [1]. Substituting PBTA with simpler analogs like BTA or thienylcarbonyl derivatives (TBTA) without empirical validation can lead to suboptimal inhibition efficiency, altered adsorption kinetics, or unexpected incompatibility with co-inhibitors. The quantitative evidence presented below demonstrates that PBTA exhibits distinct, and in several key metrics, superior performance profiles compared to these close analogs, making it a non-fungible candidate for specialized applications in corrosion science and materials chemistry [1].

1-(2-Pyrrolecarbonyl)benzotriazole (PBTA) Quantitative Evidence Guide: Performance Differentiation from Analogs


Superior Adsorption Binding Energy on Aluminum Surfaces Compared to TBTA

The adsorption strength of PBTA on an aluminum (111) surface was computationally modeled and found to be superior to that of its close analog, 1-(2-thienylcarbonyl)benzotriazole (TBTA). Molecular dynamics simulations revealed that the binding energy of PBTA was greater than that of TBTA, indicating a stronger and more stable protective film formation on the metal surface [1]. The calculated binding energies followed the order: PBTA > TBTA > PBA > PAA [1].

Corrosion Inhibition Aluminum DFT Molecular Dynamics Surface Adsorption

Enhanced Synergistic Corrosion Inhibition for Copper in Groundwater

In a study comparing the inhibition efficiency of PBTA, TBTA, and benzotriazole (BTA) for copper in groundwater, the combination of PBTA with sodium dodecyl sulfate (SDS) and molybdate (Mo) demonstrated the highest performance. The study explicitly states that 'the best performance was recorded for the compound PBTA + SDS + Mo' compared to combinations using TBTA or BTA [1]. The synergistic effect with SDS and Mo was more pronounced for PBTA than for TBTA or BTA, leading to increased inhibition efficiency (IE%).

Corrosion Inhibition Copper Synergistic Effect Groundwater

Superior Inhibition Efficiency for Mild Steel in Synergistic Combinations

For mild steel in groundwater, combinations of PBTA with Zn²⁺ and 2-phosphonoacetic acid (PAA) or 4-phosphonobutyric acid (PBA) showed better corrosion inhibition efficiency than other inhibitor combinations and the individual inhibitors [1]. Specifically, the combination of PBTA with Zn²⁺ and 2-PAA demonstrated higher efficiency than combinations involving TBTA [2]. The study concluded that these compounds act as mixed-type inhibitors, and the synergistic combinations containing PBTA were the most effective in retarding both anodic and cathodic corrosion reactions [2].

Corrosion Inhibition Mild Steel Synergistic Effect Phosphonates

Verified Purity and Identity for Reproducible Research and Procurement

For scientific and industrial procurement, compound identity and purity are critical. 1-(2-Pyrrolecarbonyl)benzotriazole is commercially available with a verified purity of 97% and a defined melting point range of 178-182 °C . This specification provides a clear baseline for quality assessment. In contrast, less common analogs or derivatives may lack such well-defined commercial specifications, introducing variability in experimental or industrial outcomes .

Quality Control Analytical Chemistry Procurement

Theoretical Reactivity Descriptors Support Higher Inhibition Efficiency

Density functional theory (DFT) calculations were performed to compare the global reactivity descriptors of PBTA, TBTA, PAA, and PBA [1]. Based on calculated HOMO and LUMO energy levels, the theoretical corrosion inhibition efficiency order was determined to be PBTA > TBTA > PBA > PAA [1]. This theoretical ranking aligns with the experimentally observed superior performance of PBTA, providing a molecular-level rationale for its enhanced inhibition capability compared to TBTA and other phosphono derivatives.

DFT Quantum Chemical Calculations Corrosion Inhibition Reactivity Descriptors

Best Research and Industrial Application Scenarios for 1-(2-Pyrrolecarbonyl)benzotriazole (PBTA)


High-Efficiency Corrosion Inhibitor for Mild Steel in Groundwater and Cooling Water Systems

PBTA, especially in synergistic combination with Zn²⁺ and phosphonates (e.g., 2-PAA or 4-PBA), is an optimal choice for protecting mild steel infrastructure in groundwater, cooling water, and other natural aqueous environments. Its superior performance compared to TBTA and BTA in these formulations [1] makes it the preferred benzotriazole derivative for industrial water treatment programs where maximizing inhibition efficiency is paramount.

Corrosion Protection for Copper and Copper Alloys in Groundwater and Marine Environments

The combination of PBTA with sodium dodecyl sulfate (SDS) and molybdate (Mo) has been shown to offer the best inhibition performance for copper in groundwater, outperforming combinations with TBTA or BTA [2]. This makes PBTA a strategic component in inhibitor packages for copper heat exchangers, piping, and electronic components exposed to challenging aqueous environments, particularly where synergistic effects are leveraged for enhanced protection.

Design and Validation of Novel Corrosion Inhibitors via Computational Screening

PBTA serves as a benchmark compound in computational studies (DFT and molecular dynamics) for designing new corrosion inhibitors. Its well-characterized electronic properties and high theoretical inhibition efficiency [3] provide a valuable reference point for evaluating the potential of novel benzotriazole derivatives or other heterocyclic inhibitors, streamlining the discovery of next-generation corrosion protection agents.

Specialized Building Block in Organic Synthesis

PBTA is a versatile intermediate for the synthesis of complex heterocyclic compounds. Its reactive pyrrole carbonyl group enables its use in C-C bond formation reactions , making it a valuable tool for medicinal chemists and materials scientists constructing pyrrole-containing pharmacophores or advanced materials.

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